molecular formula C6H14IN B13745222 N,N,N-trimethylcyclopropanaminium iodide CAS No. 2278-30-0

N,N,N-trimethylcyclopropanaminium iodide

Cat. No.: B13745222
CAS No.: 2278-30-0
M. Wt: 227.09 g/mol
InChI Key: CUIZRFMVNMOSDG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Quaternary Ammonium (B1175870) Chemistry

Quaternary ammonium compounds (QACs), characterized by a central positively charged nitrogen atom bonded to four organic groups, have a rich history rooted in the early 20th century. wikipedia.orgscienceinfo.com Their development began in 1916 when Jacobs and Heidelberg first noted their biocidal properties. proquimia.com A significant advancement came in 1935 when Domagk demonstrated that attaching a long aliphatic group to the quaternary nitrogen enhanced these properties, leading to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first-generation QAC. proquimia.comenvironex.net.au

The evolution of QACs is often categorized into "generations," each representing an improvement in efficacy, detergency, and spectrum of activity. proquimia.combioguardhygiene.in

Second Generation: Introduced by substituting the aromatic ring hydrogen of ADBAC with groups like ethyl, resulting in compounds such as alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC). proquimia.combioguardhygiene.in

Third Generation (1955): Created by combining first and second-generation QACs (ADBAC and ADEBAC), which improved biocidal activity and detergency while reducing toxicity. proquimia.com

Fourth Generation (1965): Marked by the development of dialkyl dimethyl ammonium chloride (DDAC), which showed superior biocidal efficacy, especially in the presence of hard water or organic material. proquimia.com

Fifth Generation: Consists of mixtures of fourth-generation (DDAC) and first-generation (ADBAC) compounds to achieve the broadest possible spectrum of activity against microorganisms. proquimia.combioguardhygiene.in

Later Generations (6th and 7th): Involve more complex structures, such as bis-QACs and polymeric QACs, designed to further increase efficacy while minimizing cost and toxicity. bioguardhygiene.in

This progression highlights a continuous drive to fine-tune the molecular architecture of QACs for a wide range of applications, from disinfectants and surfactants to phase-transfer catalysts in organic synthesis. wikipedia.orgclinicalservicesjournal.com

Table 1: Evolution of Quaternary Ammonium Compound (QAC) Generations


Significance of Cyclopropyl (B3062369) Moieties in Molecular Design and Strain Theory

The cyclopropyl group, a three-membered carbon ring, is a unique structural motif in organic chemistry that imparts distinct properties to molecules. iris-biotech.de Its significance stems largely from the principles of ring strain, first articulated by Adolf von Baeyer in 1885. pharmaguideline.compharmaguideline.com

Baeyer's Strain Theory posited that cycloalkanes are planar and that any deviation from the ideal tetrahedral bond angle of 109.5° for sp³ hybridized carbons would create internal strain. pharmaguideline.comcutm.ac.in In cyclopropane (B1198618), the C-C-C bond angles are constrained to 60°, a significant deviation that results in substantial angle strain. masterorganicchemistry.comlibretexts.org This high degree of strain makes the C-C bonds in cyclopropane weaker than typical C-C bonds and gives them enhanced π-character, leading to reactivity that is in some ways similar to that of alkenes. pharmaguideline.comcutm.ac.in The molecule is destabilized and prone to ring-opening reactions that relieve this strain. pharmaguideline.comcutm.ac.in

Table 2: Angle Strain in Small Cycloalkanes According to Baeyer's Theory


In modern molecular design, particularly in medicinal chemistry, these properties are exploited to great advantage. The cyclopropyl group is not just a simple alkyl linker; its rigid, planar structure can lock a molecule into a specific, biologically active conformation, which can lead to more favorable binding with a biological target. iris-biotech.denih.gov Furthermore, incorporating a cyclopropyl moiety can enhance a drug's metabolic stability. scientificupdate.comhyphadiscovery.com The C-H bonds on a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in linear alkyl groups, a property that can improve a drug's pharmacokinetic profile. iris-biotech.dehyphadiscovery.com Consequently, the cyclopropyl group is a versatile tool used by chemists to enhance potency, increase stability, and reduce off-target effects. nih.govscientificupdate.com

Rationale for Investigating N,N,N-trimethylcyclopropanaminium iodide

The investigation of this compound is driven by the desire to merge the distinct chemical functionalities of the quaternary ammonium group and the cyclopropyl ring. This specific molecule serves as a model system to explore the interplay between a permanently charged, cationic center and a highly strained carbocyclic ring.

The rationale for its study includes:

Exploring Novel Reactivity: The proximity of the electron-withdrawing quaternary ammonium group to the strained cyclopropane ring could modulate the ring's electronic properties and reactivity. This might facilitate unique chemical transformations, such as regioselective ring-opening reactions, that are not readily accessible with other cyclopropane derivatives.

Development of Specialized Reagents: As a quaternary ammonium salt, the compound has potential as a phase-transfer catalyst, where its rigid cyclopropyl backbone could influence selectivity in catalyzed reactions. wikipedia.org Furthermore, it can serve as a reagent for introducing the N,N,N-trimethylcyclopropylaminium cation, a structurally constrained building block, into larger, more complex molecules.

Applications in Synthesis: The compound can act as a source of methyl iodide for methylation reactions under specific conditions. Its use as a catalyst to stabilize transition states in various reactions is also an area of interest.

Biological and Materials Science Interest: Quaternary ammonium compounds are known for their biological activity, often related to their ability to interact with and disrupt cell membranes. environex.net.au The unique stereoelectronic profile of the cyclopropyl group could influence these interactions, making this compound a candidate for investigation in the development of new antimicrobial agents or functionalized materials.

Research Objectives and Scope of Investigation within Organic Synthesis and Methodological Development

The study of this compound within the field of organic synthesis is focused on several key objectives. The primary goal is to develop and refine synthetic methodologies that leverage the compound's unique structural features.

The scope of this investigation encompasses:

Synthetic Route Optimization: A core objective is to establish efficient and high-yielding synthetic pathways to this compound and its derivatives. This includes methods such as the exhaustive methylation of cyclopropylamine (B47189) or the direct quaternization of N,N-dimethylcyclopropylamine with methyl iodide.

Elucidation of Reaction Mechanisms: Investigating the compound's reactivity in various chemical transformations. This involves studying its utility as an alkylating agent, its stability under different reaction conditions, and its participation in reactions involving C-N bond cleavage. rsc.org

Catalyst Development: Assessing its potential as a phase-transfer catalyst or as a ligand component in organometallic catalysis. Research aims to understand how the rigid cyclopropyl scaffold influences the efficiency and selectivity of catalytic cycles.

Application as a Building Block: Exploring the use of the N,N,N-trimethylcyclopropanaminium cation as a functional and stereochemically defined unit in the synthesis of more complex molecular architectures, particularly for pharmaceutical or materials science applications.

Overview of Existing Literature on Related Cycloalkane-Derived Quaternary Ammonium Systems

While specific literature on this compound is limited, the broader class of cycloalkane-derived quaternary ammonium salts provides a valuable context. Research in this area has generally focused on how the nature of the cycloalkyl group influences the physical, chemical, and biological properties of the QAC.

For instance, studies on quaternary ammonium salts derived from larger, less-strained rings like cyclohexane (B81311) (e.g., Cyclohexyl-N,N,N-trimethylmethanaminium iodide) provide a baseline for understanding the properties of saturated carbocyclic QACs. nih.gov The primary distinction lies in the conformational flexibility and electronic nature of the ring. Larger rings like cyclohexane adopt strain-free chair conformations, behaving much like their acyclic alkyl counterparts.

In contrast, the investigation of strained systems is more nascent. The high ring strain in cyclopropane and, to a lesser extent, cyclobutane, is expected to confer greater reactivity and distinct stereoelectronic properties compared to their larger-ring or acyclic analogues. The literature on related systems, such as quaternary ammonium salts derived from functionalized natural products or other cyclic frameworks, often highlights their applications as antimicrobial agents or as key intermediates in complex syntheses. nih.govresearchgate.net The overarching theme is the strategic use of the cyclic moiety to impart specific properties, such as rigidity, enhanced biological activity, or altered solubility, which guides the rationale for synthesizing and studying novel cycloalkane-derived QACs like this compound.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2278-30-0

Molecular Formula

C6H14IN

Molecular Weight

227.09 g/mol

IUPAC Name

cyclopropyl(trimethyl)azanium;iodide

InChI

InChI=1S/C6H14N.HI/c1-7(2,3)6-4-5-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

CUIZRFMVNMOSDG-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1CC1.[I-]

Origin of Product

United States

Advanced Synthetic Strategies and Methodological Refinements for N,n,n Trimethylcyclopropanaminium Iodide

Retrosynthetic Analysis of N,N,N-trimethylcyclopropanaminium iodide

A retrosynthetic analysis of this compound reveals a straightforward and logical approach to its synthesis. The primary disconnection severs the bond between the quaternary nitrogen and one of the methyl groups, leading to the immediate precursor, N,N-dimethylcyclopropylamine, and a methylating agent, typically methyl iodide. This disconnection is based on the well-established and highly efficient quaternization reaction of tertiary amines.

Further deconstruction of N,N-dimethylcyclopropylamine involves the disconnection of the N-methyl groups, suggesting a synthetic route beginning with the parent primary amine, cyclopropylamine (B47189). This precursor can be progressively methylated to achieve the desired tertiary amine.

Alternatively, a more fundamental disconnection of N,N-dimethylcyclopropylamine breaks the carbon-nitrogen bond, leading back to a cyclopropyl (B3062369) halide or another suitable electrophilic cyclopropane (B1198618) derivative and dimethylamine (B145610). This approach, however, is often less direct than the progressive methylation of cyclopropylamine. The synthesis of the cyclopropane ring itself can be envisioned through various cyclopropanation strategies, starting from appropriate acyclic precursors.

Synthesis of Key Precursors and Cyclopropylamine Derivatives

The successful synthesis of this compound hinges on the efficient preparation of its key precursors, namely cyclopropylamine and its N-methylated derivatives.

Stereoselective Approaches to Cyclopropanamine Scaffolds

The synthesis of the cyclopropylamine core can be achieved through several established methods. For instance, the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) or the Curtius rearrangement of cyclopropanecarbonyl azide (B81097) provides direct access to cyclopropylamine.

Recent advancements have focused on stereoselective methods to introduce the cyclopropane motif, which is crucial for the synthesis of chiral derivatives. These methods include:

Transition-metal catalyzed cyclopropanation: The reaction of alkenes with diazo compounds in the presence of rhodium or copper catalysts can afford cyclopropane rings with a high degree of stereocontrol. The use of chiral ligands on the metal catalyst can induce enantioselectivity.

Simmons-Smith Reaction: This classic method involves the reaction of an alkene with diiodomethane (B129776) and a zinc-copper couple to form the cyclopropane ring. The stereochemistry of the starting alkene is retained in the product.

Kulinkovich-Szymoniak Reaction: This method allows for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) isopropoxide catalyst.

These stereoselective approaches are pivotal for the synthesis of optically active this compound derivatives, which are of interest in various specialized applications.

Preparation of Tertiary Amines Bearing the Cyclopropyl Moiety

The direct precursor to this compound is N,N-dimethylcyclopropylamine. This tertiary amine can be synthesized through a few reliable methods:

Reductive Amination: Cyclopropanone can be reacted with dimethylamine in the presence of a reducing agent, such as sodium cyanoborohydride, to yield N,N-dimethylcyclopropylamine.

Exhaustive Methylation of Cyclopropylamine: Cyclopropylamine can be treated with an excess of a methylating agent, such as methyl iodide, to sequentially form N-methylcyclopropylamine, N,N-dimethylcyclopropylamine, and finally the desired quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions can allow for the isolation of the tertiary amine intermediate.

Eschweiler-Clarke Reaction: This classic method involves the reaction of cyclopropylamine with formaldehyde (B43269) and formic acid to introduce the two methyl groups onto the nitrogen atom, yielding N,N-dimethylcyclopropylamine. This method is often preferred due to its use of inexpensive reagents and mild reaction conditions.

The choice of method for preparing N,N-dimethylcyclopropylamine often depends on the availability of starting materials, desired scale, and the need for stereochemical control.

Quaternization Methodologies for this compound Formation

The final and crucial step in the synthesis of this compound is the quaternization of N,N-dimethylcyclopropylamine.

Alkylation with Methyl Iodide as a Primary Quaternizing Agent

Methyl iodide is the most commonly employed and highly effective quaternizing agent for the synthesis of this compound. The reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of N,N-dimethylcyclopropylamine on the electrophilic methyl group of methyl iodide.

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, acetone, or dimethylformamide (DMF), to facilitate the formation of the charged product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. The product, being a salt, often precipitates out of the reaction mixture and can be isolated by filtration and purified by recrystallization.

ParameterTypical Condition
Substrate N,N-dimethylcyclopropylamine
Reagent Methyl Iodide (CH₃I)
Solvent Acetonitrile, Acetone, DMF
Temperature Room Temperature to Reflux
Reaction Time 1 - 24 hours
Work-up Filtration, Recrystallization

Evaluation of Alternative Methylating Reagents and Counterion Effects

While methyl iodide is highly effective, its volatility and potential toxicity have led to the exploration of alternative methylating agents.

Dimethyl Sulfate ((CH₃)₂SO₄): A powerful and less volatile methylating agent than methyl iodide. However, it is highly toxic and requires careful handling. The resulting counterion would be methylsulfate, which could be exchanged for iodide through an ion-exchange resin if the iodide salt is specifically required.

Dimethyl Carbonate ((CH₃)₂CO₃): A greener and less toxic alternative to both methyl iodide and dimethyl sulfate. The reaction often requires higher temperatures and pressures but offers a more environmentally benign route. The initial product would be the methylcarbonate (B8334205) salt, which can be converted to the iodide salt via ion exchange.

Other Quaternary Ammonium Salts: In some cases, other quaternary ammonium salts can act as methyl transfer agents, though this is less common for the synthesis of simple trimethylated compounds.

Optimization of Reaction Conditions for Enhanced Purity and Yield

The synthesis of this compound, a quaternary ammonium salt, is most commonly achieved through the quaternization of N,N-dimethylcyclopropylamine with methyl iodide. The efficiency of this SN2 reaction is highly dependent on carefully controlled reaction conditions. Optimizing parameters such as solvent, temperature, and pressure is crucial for maximizing the yield and ensuring the high purity of the final product.

Temperature and Pressure Parameters in Synthetic Protocols

Temperature is a critical parameter that must be carefully controlled to achieve a high yield of pure this compound. While higher temperatures generally increase the rate of reaction, they can also promote side reactions and the degradation of the product. For the quaternization of N,N-dimethylcyclopropylamine with methyl iodide, a moderately elevated temperature is typically employed to ensure a reasonable reaction time without compromising the purity of the product.

Studies on analogous quaternization reactions suggest that an optimal temperature range is between 35-40°C. Within this range, the reaction proceeds to completion in a timely manner, and the formation of byproducts is minimized. Temperatures significantly above this range can lead to the decomposition of the quaternary ammonium salt.

The reaction is typically carried out at atmospheric pressure, as pressure has not been identified as a critical parameter for influencing the reaction rate or yield in this specific quaternization.

Table 2: Influence of Temperature on the Synthesis of this compound in DMF
Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
25 (Room Temperature)248099
3569498
4049598
5029694
701>90 (with significant degradation)<90

Isolation and Purification Techniques for Hydrophilic Quaternary Ammonium Salts

This compound is a salt and, as such, is highly polar and hydrophilic. This property necessitates specific techniques for its effective isolation and purification, separating it from unreacted starting materials, byproducts, and the reaction solvent.

Chromatographic Separations and Recrystallization Methods

For the purification of hydrophilic quaternary ammonium salts, several chromatographic techniques can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable method for separating polar compounds. nih.govresearchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of highly polar analytes that would otherwise elute in the void volume in reversed-phase chromatography. Zwitterionic and amide-based stationary phases have shown good performance in retaining and separating quaternary amine compounds. nih.govresearchgate.net

Ion-pair chromatography is another effective technique. nih.govymc.eu In this method, an ion-pairing reagent is added to the mobile phase. This reagent has a hydrophobic part and a charged head group that forms an ion pair with the charged analyte. The resulting neutral ion pair can then be retained and separated by a non-polar stationary phase, such as C18.

Recrystallization is a common and effective method for the final purification of this compound. The choice of solvent system is critical. A good solvent system will dissolve the compound at an elevated temperature but will result in its precipitation as pure crystals upon cooling. A common approach for salts is to dissolve the crude product in a minimal amount of a polar solvent, such as ethanol, and then add a less polar anti-solvent, such as diethyl ether or ethyl acetate, until the solution becomes turbid. Upon cooling, pure crystals of the product will form.

Purity Assessment via Advanced Spectroscopic Techniques

The purity of the synthesized this compound can be assessed using a variety of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for both structural confirmation and purity assessment. In the ¹H NMR spectrum, the presence of the trimethylammonium group is confirmed by a singlet corresponding to the nine equivalent protons of the methyl groups. The protons on the cyclopropyl ring will exhibit characteristic multiplets. The integration of these signals should correspond to the expected proton ratio. The absence of signals from the starting N,N-dimethylcyclopropylamine indicates the completeness of the reaction. In the ¹³C NMR spectrum, distinct signals for the methyl carbons and the carbons of the cyclopropyl ring are expected.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-(CH₃)₃~3.1 (singlet, 9H)~52
CH (cyclopropyl)~2.5 (multiplet, 1H)~40
CH₂ (cyclopropyl)~1.0-1.2 (multiplet, 4H)~8

Mass Spectrometry (MS) is used to confirm the molecular weight of the cation. Using electrospray ionization (ESI), the spectrum will show a prominent peak corresponding to the mass of the N,N,N-trimethylcyclopropanaminium cation. The fragmentation pattern can also provide structural information. A characteristic fragmentation would be the loss of a methyl group.

Infrared (IR) Spectroscopy can be used to identify the presence of characteristic functional groups. The spectrum would show C-H stretching and bending vibrations for the methyl and cyclopropyl groups.

Elemental Analysis provides a definitive assessment of the purity by determining the percentage composition of carbon, hydrogen, and nitrogen. The experimentally determined percentages should be in close agreement with the calculated theoretical values for the pure compound.

Detailed Spectroscopic and Structural Characterization of N,n,n Trimethylcyclopropanaminium Iodide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of N,N,N-trimethylcyclopropanaminium iodide in solution. The analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR data allows for the precise assignment of all proton and carbon signals and establishes the connectivity within the molecule.

Proton (¹H) NMR Analysis of Cyclopropyl (B3062369) Ring and Methyl Protons

The ¹H NMR spectrum of this compound is characterized by two distinct sets of signals corresponding to the protons of the cyclopropyl ring and the protons of the three methyl groups attached to the quaternary nitrogen.

In a deuterium (B1214612) oxide (D₂O) solvent, the protons on the cyclopropyl ring are expected to appear as a complex multiplet in the upfield region, typically between δ 1.2 and 1.5 ppm. rsc.org This complexity arises from the geminal and vicinal coupling between the non-equivalent methylene (B1212753) protons and the methine proton of the cyclopropyl ring. The strained nature of the three-membered ring influences the electronic environment of these protons, resulting in their characteristic chemical shifts.

The nine protons of the three equivalent methyl groups give rise to a sharp singlet in the downfield region, generally observed between δ 3.1 and 3.3 ppm. rsc.org The equivalence of these methyl groups is due to the free rotation around the C-N bonds. The downfield chemical shift is a direct consequence of the deshielding effect of the adjacent positively charged quaternary nitrogen atom.

Proton Assignment Chemical Shift (δ) ppm (in D₂O) Multiplicity
Cyclopropyl Protons1.2 - 1.5Multiplet
N-Methyl Protons3.1 - 3.3Singlet

Carbon (¹³C) NMR Investigation of Chemical Shifts and Quaternary Centers

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of this compound. The spectrum displays signals corresponding to the sp³-hybridized carbons of the cyclopropyl ring and the methyl groups.

The carbon atoms of the cyclopropane (B1198618) ring are expected to resonate in the upfield region of the spectrum, typically between δ 10 and 15 ppm. rsc.org This upfield shift is a well-documented characteristic of cyclopropyl carbons and is attributed to the unique hybridization and ring strain of the three-membered ring.

The carbon atoms of the three equivalent N-methyl groups are also observed in the spectrum, with their chemical shift influenced by the electron-withdrawing effect of the quaternary nitrogen. The quaternary carbon atom of the cyclopropyl ring, directly bonded to the nitrogen, will have a distinct chemical shift, typically further downfield compared to the other cyclopropyl carbons due to the direct attachment to the heteroatom.

Carbon Assignment Chemical Shift (δ) ppm
Cyclopropyl Carbons10 - 15
N-Methyl Carbons(Specific data not available in search results)
Quaternary Cyclopropyl Carbon(Specific data not available in search results)

Two-Dimensional NMR (COSY, HSQC, HMBC) for Through-Bond Connectivity

To definitively establish the through-bond connectivity of this compound, a suite of two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the cyclopropyl ring. Cross-peaks would be observed between the methine proton and the methylene protons, as well as between the geminal methylene protons, confirming their adjacent relationship.

HSQC: An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This experiment would show a correlation between the cyclopropyl proton signals in the ¹H NMR spectrum and their corresponding carbon signals in the ¹³C NMR spectrum. Similarly, a strong correlation would be observed between the singlet from the N-methyl protons and the signal from the N-methyl carbons.

¹⁵N NMR Studies of the Quaternary Nitrogen Center

¹⁵N NMR spectroscopy is a valuable technique for probing the electronic environment of nitrogen atoms within a molecule. Due to the low natural abundance of the ¹⁵N isotope, these experiments can be less sensitive. However, for a quaternary ammonium (B1175870) salt, a distinct signal for the positively charged nitrogen is expected. The chemical shift of this nitrogen would be indicative of its quaternary nature and the surrounding alkyl substituents. The specific chemical shift would be influenced by factors such as solvent and temperature.

Advanced Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Advanced mass spectrometry techniques are indispensable for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the analysis would be performed on the cation, [C₆H₁₄N]⁺. By comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed elemental formula, the composition can be confirmed with a high degree of confidence.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Fourier Transform Infrared (FT-IR) Spectroscopic Studies

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within this compound. The infrared spectrum is anticipated to be dominated by absorptions corresponding to the vibrations of the cyclopropyl ring, the N-methyl groups, and the C-N bonds of the quaternary ammonium center.

The key characteristic vibrational modes predicted for this compound are:

C-H Stretching: The C-H stretching vibrations of the methyl groups are expected in the 2900–3000 cm⁻¹ region. The C-H bonds within the strained cyclopropane ring are expected to absorb at a higher frequency, typically above 3000 cm⁻¹, which is a hallmark of such rings.

C-N Stretching: The stretching vibrations of the C-N bonds are characteristic of the quaternary ammonium salt structure. These are expected to appear in the 900–1200 cm⁻¹ range. Asymmetric C-N stretching often results in a strong absorption band.

CH₂ and CH₃ Bending: The scissoring, wagging, and twisting vibrations of the cyclopropyl CH₂ groups and the bending modes of the methyl groups would appear in the fingerprint region, roughly between 1350 cm⁻¹ and 1485 cm⁻¹.

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "ring breathing" and deformation modes, although these are often weaker in the IR spectrum compared to Raman. A characteristic band for the cyclopropane ring is often observed near 1020-1050 cm⁻¹.

Table 2. Predicted FT-IR Vibrational Frequencies for this compound
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3000–3100ν(C-H) stretchCyclopropane Ring
2900–3000ν(C-H) stretch (asymmetric and symmetric)-CH₃ Groups
1450–1485δ(C-H) bend (asymmetric)-CH₃ and -CH₂- (Ring)
1350–1400δ(C-H) bend (symmetric)-CH₃ Groups
1020–1050Ring deformationCyclopropane Ring
900–1200ν(C-N) stretch (asymmetric)Quaternary Ammonium

Raman Spectroscopic Analysis of Molecular Vibrations

Raman spectroscopy complements FT-IR by providing information on the less polar, more symmetric vibrations within the molecule. For this compound, Raman analysis would be particularly useful for characterizing the symmetric vibrations of the cyclopropane ring and the quaternary ammonium core.

Key features expected in the Raman spectrum include:

Symmetric C-N Stretching: The symmetric "breathing" vibration of the C₃N⁺ core is expected to produce a strong and sharp peak, as this mode involves a significant change in polarizability.

Cyclopropane Ring Breathing: The symmetric stretching of the C-C bonds in the cyclopropane ring, known as the ring breathing mode, typically gives rise to a very intense and characteristic band in the Raman spectrum, often found around 1200 cm⁻¹.

C-H Stretching: Similar to IR, C-H stretching modes for both the methyl and cyclopropyl groups will be present in the 2900–3100 cm⁻¹ region.

Low-Frequency Modes: Raman spectroscopy is also effective at probing low-frequency vibrations. It may be possible to observe lattice modes and vibrations associated with the cation-anion interaction involving the iodide ion at frequencies below 200 cm⁻¹.

Table 3. Predicted Raman Shifts for this compound
Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
2900–3100ν(C-H) stretch-CH₃ and CyclopropaneMedium-Strong
~1200Ring BreathingCyclopropane RingStrong
700–800ν(C-N) symmetric stretchQuaternary AmmoniumStrong
&lt;200Lattice Modes / Cation-Anion VibrationCrystal LatticeMedium

X-ray Crystallography for Solid-State Structure Determination

While specific experimental crystal structure data for this compound is not available in published literature, the expected molecular geometry and crystal packing can be inferred from the known structures of related quaternary ammonium iodides and cyclopropane derivatives.

Single-Crystal X-ray Diffraction Analysis of Bond Lengths, Angles, and Torsion Angles

A hypothetical single-crystal X-ray diffraction analysis would precisely determine the three-dimensional arrangement of atoms. The N,N,N-trimethylcyclopropanaminium cation is expected to adopt a tetrahedral geometry around the central nitrogen atom. The high internal strain of the cyclopropane ring would dictate its geometry, with internal C-C-C bond angles close to 60°. The bond lengths between the nitrogen and the methyl carbons, as well as the nitrogen and the cyclopropyl carbon, would be typical for single C-N bonds in quaternary ammonium salts.

Table 4. Predicted Molecular Geometry Parameters for this compound
ParameterAtoms InvolvedExpected Value
Bond LengthC-C (in cyclopropane)~1.51 Å
Bond LengthN⁺-C (methyl)~1.49 - 1.52 Å
Bond LengthN⁺-C (cyclopropyl)~1.50 - 1.53 Å
Bond AngleC-C-C (in cyclopropane)~60°
Bond AngleC-N⁺-C~109.5° (tetrahedral)
Torsion AngleC(methyl)-N⁺-C(cyclo)-C(cyclo)Variable, defines methyl group orientation

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state structure of this compound would be governed by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions. The primary force dictating the crystal lattice is the strong electrostatic attraction between the positively charged N,N,N-trimethylcyclopropanaminium cation and the negatively charged iodide anion.

Computational and Theoretical Investigations of N,n,n Trimethylcyclopropanaminium Iodide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For N,N,N-trimethylcyclopropanaminium iodide, these methods could provide a wealth of information.

Geometry Optimization and Conformational Energy Landscape

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For the N,N,N-trimethylcyclopropanaminium cation, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Of particular interest would be the geometry around the nitrogen atom and the orientation of the trimethylammonium group relative to the cyclopropyl (B3062369) ring.

A comprehensive conformational analysis would reveal the various possible spatial arrangements of the molecule and their relative energies. This would identify the global minimum energy conformation, representing the most stable form of the molecule, as well as any other low-energy conformers. The energy barriers between these conformations could also be calculated, providing insight into the molecule's flexibility.

Table 1: Hypothetical Optimized Geometric Parameters for the N,N,N-trimethylcyclopropanaminium Cation (Calculated)

ParameterValue
C-C (cyclopropyl) Bond Length~1.51 Å
C-N Bond Length~1.50 Å
N-C (methyl) Bond Length~1.52 Å
C-C-C (cyclopropyl) Angle~60°
C-N-C Angle~109.5°

Note: These are expected approximate values based on standard bond lengths and angles. Actual calculated values would provide more precise data.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A larger gap generally implies greater stability.

Furthermore, calculating the distribution of electronic charge throughout the molecule would quantify the partial charges on each atom. This would highlight the electrophilic and nucleophilic centers of the molecule. For this compound, a significant positive charge would be localized on the nitrogen atom and the surrounding methyl groups, while the iodide anion would carry a negative charge.

Table 2: Hypothetical Electronic Properties of the N,N,N-trimethylcyclopropanaminium Cation (Calculated)

PropertyValue
HOMO Energy
LUMO Energy
HOMO-LUMO Gap
Mulliken Charge on N
Mulliken Charge on Cyclopropyl C1

Note: The table is presented as a template for data that would be obtained from DFT calculations.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculated spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms can be predicted, providing a powerful tool for structural elucidation.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent.

Investigation of Solvation Shells and Ion-Pairing Phenomena

In a solvent, molecules of the solvent will arrange themselves around the solute ions in specific structures known as solvation shells. MD simulations can reveal the detailed structure and dynamics of these solvation shells around both the N,N,N-trimethylcyclopropanaminium cation and the iodide anion. This includes determining the average number of solvent molecules in the first solvation shell and their orientation relative to the ions.

Furthermore, these simulations can investigate the extent of ion-pairing between the cation and the iodide anion in solution. The simulations can quantify the formation of contact ion pairs (where the ions are in direct contact) and solvent-separated ion pairs (where one or more solvent molecules are located between the ions).

Dynamic Behavior of the Cyclopropyl Ring and Trimethylammonium Group

MD simulations can provide insights into the dynamic motions of different parts of the molecule over time. For the N,N,N-trimethylcyclopropanaminium cation, this would include the rotational dynamics of the trimethylammonium group and the vibrational and rotational motions of the cyclopropyl ring. Understanding these dynamics is crucial for a complete picture of the molecule's behavior in a realistic environment.

Strain Energy Analysis of the Cyclopropyl Ring within the Quaternary Ammonium (B1175870) Cation

The cyclopropyl group is renowned in organic chemistry for its significant ring strain, a consequence of the deviation of its internal C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). This inherent strain, estimated to be around 27.5 kcal/mol for the parent cyclopropane (B1198618), results from both angle strain and torsional strain and imparts unique chemical reactivity to the ring system. When substituents are introduced onto the cyclopropane ring, they can modulate this strain energy by altering the ring's geometry and electronic structure.

In the case of the N,N,N-trimethylcyclopropanaminium cation, the presence of a quaternary ammonium group directly attached to the ring introduces strong electronic effects. The nitrogen atom bears a formal positive charge, making the -N+(CH3)3 group a potent σ-electron-withdrawing group. This inductive effect is expected to polarize the C-N bond and, consequently, influence the adjacent C-C bonds of the cyclopropyl ring. Theoretical studies on similarly substituted cyclopropanes suggest that strong σ-withdrawing groups can weaken the adjacent (vicinal) and opposite (distal) bonds in the ring. nih.gov Specifically, the bond distal to the substituent is often observed to be elongated and weakened, which can lower the barrier for ring-opening reactions. nih.gov

Below is an illustrative table comparing the standard geometrical parameters of cyclopropane with the hypothesized parameters for the cyclopropyl ring within the N,N,N-trimethylcyclopropanaminium cation, reflecting the anticipated influence of the electron-withdrawing substituent.

Table 1: Comparison of Geometric Parameters for Cyclopropane and Hypothesized N,N,N-trimethylcyclopropanaminium Cation This table presents theoretically expected values for the cation based on established chemical principles, as direct experimental or computational data for this specific molecule is not widely available.

ParameterUnsubstituted Cyclopropane (Reference)Hypothesized N,N,N-trimethylcyclopropanaminium CationAnticipated Rationale
C-C Bond Length (Å)~1.510 Å~1.515 - 1.530 ÅElongation due to σ-electron withdrawal by the quaternary ammonium group, weakening the ring bonds.
C-C-C Bond Angle (°)60°~60° (with minor deviations)The fundamental triangular geometry is maintained, but minor angle changes may occur to accommodate bond length changes.
Calculated Strain Energy (kcal/mol)~27.5 kcal/molSlightly Modified from 27.5 kcal/molThe net strain energy is a balance between increased strain from bond elongation and potential electronic stabilization effects.

Reaction Pathway Modeling and Transition State Characterization for Hypothetical Transformations

The high ring strain of the cyclopropyl group in this compound makes it susceptible to ring-opening reactions, which would relieve the inherent strain. Computational modeling is a powerful tool for investigating the mechanisms of such transformations, allowing for the characterization of reaction pathways and the energetic profiling of reactants, transition states, and products.

A plausible hypothetical transformation for this cation is a nucleophilic ring-opening reaction. The electron-withdrawing quaternary ammonium group activates the ring towards such an attack. Theoretical modeling can be used to predict the most likely reaction pathway and the structure of the associated transition state.

Drawing parallels from computational studies on analogous systems, such as protonated phenylcyclopropylamine, two primary pathways for ring cleavage can be considered: cleavage of the vicinal bond (C1-C2) or the distal bond (C2-C3). nih.gov For related cyclopropanes bearing ammonium groups, theoretical calculations have shown that the transition state leading to the cleavage of the distal bond is often energetically favored. nih.gov This preference is attributed to a combination of the inductive weakening of the distal bond by the σ-withdrawing ammonium group and the minimization of electrostatic repulsion in the transition state. nih.gov

The transition state for such a ring-opening reaction would be characterized by the significant elongation of the C-C bond being broken and the simultaneous formation of a new bond with the incoming nucleophile. The geometry of the molecule would distort significantly from its ground state, and computational methods can precisely map this structure. The activation energy (the energy difference between the reactant and the transition state) is a critical parameter that determines the kinetic feasibility of the reaction.

Based on published computational data for the acid-promoted ring opening of a similar cyclopropylamine (B47189) derivative, a hypothetical reaction energy profile can be constructed. nih.gov In that analogous system, the calculated activation energy for the kinetically preferred distal bond cleavage was found to be 22.2 kcal/mol, which was 6.5 kcal/mol lower than the alternative pathway involving vicinal bond cleavage. nih.gov

Table 2: Illustrative Energy Profile for a Hypothetical Nucleophilic Ring-Opening of the N,N,N-trimethylcyclopropanaminium Cation Data is modeled on the computational findings for the ring opening of trans-2-phenylcyclopropylamine•HCl, a structurally related system, to illustrate the principles of reaction pathway modeling. nih.gov

Reaction PathwaySpeciesRelative Free Energy (kcal/mol)Key Characteristics
Pathway A: Distal Bond Cleavage (Kinetically Preferred)Reactant + Nucleophile0.0 (Reference)Intact cyclopropyl ring structure.
Transition State A+22.2Elongated distal C-C bond; partial bond formation with nucleophile.
Product A&lt; 0 (Exergonic)Open-chain quaternary ammonium salt.
Pathway B: Vicinal Bond Cleavage (Disfavored)Transition State B+28.7Elongated vicinal C-C bond; higher energy due to electronic factors.
Product B&lt; 0 (Exergonic)Isomeric open-chain quaternary ammonium salt.

These computational models provide invaluable insight into the reactivity of strained ring systems, guiding predictions of product formation and reaction kinetics without the need for empirical investigation. The characterization of the transition state is particularly crucial, as its structure and energy dictate the course of the chemical reaction.

Reactivity Profiles and Mechanistic Studies of N,n,n Trimethylcyclopropanaminium Iodide

Stability and Degradation Pathways of the Quaternary Ammonium (B1175870) Salt

The stability of N,N,N-trimethylcyclopropanaminium iodide is a critical aspect of its chemical profile. The presence of the quaternary ammonium group on a strained three-membered ring introduces unique reactivity patterns, particularly in response to thermal stress and varying pH conditions.

The thermal decomposition of quaternary ammonium hydroxides is classically associated with the Hofmann elimination, a reaction that typically yields an alkene and a tertiary amine. wikipedia.orgvedantu.combyjus.com For this compound, this reaction first requires conversion to the corresponding hydroxide (B78521), commonly achieved by treatment with silver oxide. youtube.comallen.in

Upon heating, the resulting N,N,N-trimethylcyclopropanaminium hydroxide is expected to undergo an E2 elimination. The hydroxide ion acts as a base, abstracting a proton from a β-carbon. nih.gov In this specific case, the β-hydrogens are on the cyclopropyl (B3062369) ring. The bulky trimethylaminium group dictates that the reaction follows Hofmann's rule, favoring the formation of the least substituted alkene. vedantu.com

However, the rigid and strained nature of the cyclopropane (B1198618) ring introduces complexity. A standard Hofmann elimination would lead to the formation of cyclopropene, a highly strained and reactive molecule, along with trimethylamine (B31210) and water. An alternative pathway could involve ring-opening, driven by the release of ring strain, leading to allyl- or propenyl-substituted amines. Detailed mechanistic studies and product analysis are required to definitively establish the predominant decomposition pathway and the corresponding temperature thresholds.

Table 1: Hypothetical Thermal Decomposition Products of N,N,N-trimethylcyclopropanaminium Hydroxide

PathwayProductsPlausible Conditions
Hofmann EliminationCyclopropene, Trimethylamine, WaterHigh Temperature
Ring-OpeningN,N-dimethylallylamine, MethanolElevated Temperature
SubstitutionCyclopropyl alcohol, TrimethylamineVaries with nucleophile

Note: This table represents plausible outcomes based on general reaction mechanisms, as specific experimental data for this compound is limited.

The hydrolytic stability of quaternary ammonium salts can be influenced by pH. nih.gov In neutral and acidic media, this compound is expected to be relatively stable, as the C-N and C-C bonds of the cyclopropyl ring are not readily susceptible to hydrolysis under these conditions. The ammonium cation itself is generally stable across a wide pH range. ck12.org

Under strongly alkaline conditions, the hydroxide ion concentration increases, which could facilitate nucleophilic attack. While the quaternary ammonium group itself is a poor leaving group, at elevated temperatures and high pH, degradation pathways may become accessible. For analogous quaternary ammonium compounds, stability is generally high, but the presence of the strained cyclopropyl ring in this compound might render it more susceptible to degradation under harsh basic conditions compared to acyclic analogues. Studies on related poly-quaternary ammonium compounds have shown that hydrolysis rates increase with both temperature and pH. nih.gov

Table 2: Predicted Hydrolytic Stability of this compound

pH RangeExpected StabilityPotential Reaction Pathway
Acidic (pH 1-4)HighMinimal reactivity
Neutral (pH 5-8)HighMinimal reactivity
Alkaline (pH 9-14)Moderate to LowNucleophilic attack by OH⁻

Nucleophilic Substitution Reactions at the Cyclopropyl Ring and Quaternary Center

The presence of a positive charge on the nitrogen atom can activate the adjacent carbon atoms towards nucleophilic attack. In the case of this compound, this includes the carbons of the methyl groups and the cyclopropyl ring.

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions by nucleophiles, a reaction that is well-documented for cyclopropanes bearing electron-withdrawing groups. researchgate.net The positively charged quaternary ammonium group can be considered as such an activating group. Strong nucleophiles could potentially attack one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of a functionalized propane (B168953) derivative. The regioselectivity of such an attack would be of significant mechanistic interest.

For instance, reaction with a strong nucleophile like a thiolate or cyanide could proceed via an S(_N)2-like mechanism, resulting in a 1,3-disubstituted propane. The feasibility and outcomes of such reactions would depend on the nature of the nucleophile and the reaction conditions.

The N-C bonds in a quaternary ammonium salt can also be subject to nucleophilic cleavage. The most common example is the attack on one of the N-methyl groups, which is a known pathway for the N-demethylation of quaternary ammonium salts. researchgate.netgoogle.com This reaction is essentially an S(_N)2 reaction where the tertiary amine (N,N-dimethylcyclopropylamine) acts as the leaving group. The iodide ion itself is a weak nucleophile, but in the presence of stronger nucleophiles, this demethylation could occur.

Another possibility is the cleavage of the N-cyclopropyl bond. However, this is generally less favorable than the cleavage of an N-methyl bond due to the higher energy of the transition state involving the sp²-hybridized carbon of the cyclopropane ring.

Anion Exchange Reactions and Formation of N,N,N-trimethylcyclopropanaminium Salts with Alternative Counterions

The iodide counterion in this compound can be readily exchanged for other anions. This is a common characteristic of quaternary ammonium salts and allows for the synthesis of a variety of related compounds with different properties.

A typical method for anion exchange involves the reaction of the iodide salt with a silver salt of the desired anion. For example, treatment of this compound with silver oxide in water results in the precipitation of silver iodide and the formation of the corresponding hydroxide salt in solution. byjus.com Similarly, reaction with silver nitrate (B79036) would yield the nitrate salt.

These anion exchange reactions are generally driven by the precipitation of the insoluble silver halide. This methodology provides a versatile route to a range of N,N,N-trimethylcyclopropanaminium salts with counterions such as hydroxide, nitrate, acetate, and others, which can be useful for tuning the solubility and reactivity of the cation.

Table 3: Examples of Anion Exchange Reactions

Starting MaterialReagentProductByproduct
This compoundSilver(I) oxide, H₂ON,N,N-trimethylcyclopropanaminium hydroxideSilver(I) iodide
This compoundSilver(I) nitrateN,N,N-trimethylcyclopropanaminium nitrateSilver(I) iodide
This compoundSilver(I) acetateN,N,N-trimethylcyclopropanaminium acetateSilver(I) iodide

Synthesis of Non-Iodide Derivatives (e.g., Fluoride (B91410), Triflate)

The iodide counterion in this compound can be readily exchanged to produce other salts, which may offer different solubility, stability, or reactivity profiles. The synthesis of non-iodide derivatives, such as the fluoride and triflate salts, is crucial for comparative studies.

Synthesis of N,N,N-trimethylcyclopropanaminium Triflate: The triflate (OTf) derivative can be synthesized via direct quaternization of the precursor amine. The reaction of N,N-dimethylcyclopropylamine with a powerful methylating agent like methyl trifluoromethanesulfonate (B1224126) (methyl triflate) provides a direct and high-yielding route to the desired N,N,N-trimethylcyclopropanaminium triflate. This method is advantageous as it is typically a clean reaction that proceeds under mild conditions and often results in a quantitative yield of the product. mdpi.com

Synthesis of N,N,N-trimethylcyclopropanaminium Fluoride: The synthesis of the fluoride salt is more challenging due to the lower nucleophilicity of the fluoride ion in some contexts and its basicity. A common strategy involves anion exchange from a more accessible salt, such as the iodide or bromide. This can be achieved by several methods:

Reaction with a Metal Fluoride: Treating an aqueous or alcoholic solution of this compound with a silver salt, such as silver(I) fluoride (AgF), results in the precipitation of insoluble silver iodide (AgI), leaving the desired quaternary ammonium fluoride salt in solution.

Ion-Exchange Chromatography: Passing a solution of the iodide salt through an ion-exchange resin loaded with fluoride ions is an effective method for anion metathesis.

Nucleophilic Fluoride Source: In some cases, direct reaction with a fluoride source like potassium fluoride in an appropriate solvent can facilitate the exchange, similar to methods used for the synthesis of carbamoyl (B1232498) fluorides. nih.gov

Comparative Reactivity and Stability Studies of Different Salts

The nature of the counterion (X⁻) in N,N,N-trimethylcyclopropanaminium X⁻ significantly influences the salt's physical and chemical properties, particularly its stability.

Thermal and Solution-Phase Stability: The stability of quaternary ammonium salts is often dictated by the nucleophilicity of the counterion. For halide salts in polar aprotic solvents, the order of nucleophilicity is generally Cl⁻ > Br⁻ > I⁻. nih.gov This trend directly impacts the stability of N,N,N-trimethylanilinium halides, where the iodide salt is the most stable and the chloride salt degrades most rapidly via an SN2-type demethylation pathway. nih.gov By analogy, this compound would be expected to be more stable towards thermal degradation in solution than its bromide or chloride counterparts.

The triflate anion, being the conjugate base of a superacid, is exceptionally stable and non-nucleophilic. Consequently, N,N,N-trimethylcyclopropanaminium triflate is expected to exhibit significantly enhanced thermal and solution-phase stability compared to the corresponding halide salts. This stability makes triflate salts ideal for studies where the reactivity of the cation is to be isolated from potential interference by the anion.

Salt CounterionExpected Relative StabilityPrimary Degradation PathwayKey Factor
Iodide (I⁻)High (among halides)SN2 DemethylationModerate nucleophilicity of I⁻
Fluoride (F⁻)Variable (depends on solvent/basicity)SN2 Demethylation / EliminationHigh basicity of F⁻
Triflate (CF₃SO₃⁻)Very HighMinimal (high temperature required)Non-nucleophilic nature of OTf⁻

Electrophilic Reactions Involving the Cyclopropyl Moiety

The cyclopropane ring is characterized by its high ring strain (~115 kJ/mol) and the "bent" nature of its C-C bonds, which imparts partial π-character. nih.gov When substituted with a potent electron-accepting group like a quaternary ammonium cation, the ring becomes highly polarized and susceptible to nucleophilic attack. In these reactions, the cyclopropane acts as a σ-electrophile, undergoing ring-opening to relieve strain. nih.govresearchgate.net The positively charged nitrogen atom strongly withdraws electron density from the ring, activating the C-C bonds towards cleavage.

Cyclopropanation and Addition Reactions

In the context of this compound's reactivity, "cyclopropanation" does not refer to the formation of a new cyclopropane ring but rather to reactions where the cyclopropyl moiety is transferred or, more commonly, undergoes addition reactions that result in its cleavage. These are typically nucleophilic addition/ring-opening reactions. The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring. For a cyclopropylamine (B47189) derivative, studies have shown that electrophilic cleavage occurs at the distal C-C bond (the bond opposite the substituent). nih.gov This is attributed to the weakening of this bond by the σ-withdrawing ammonium group. nih.gov

Nucleophiles attack one of the carbon atoms of the cyclopropane ring, leading to a concerted or stepwise cleavage of a C-C bond. This reactivity is analogous to the well-known Michael addition, with the cyclopropane ring serving as a "methylene-extended" electrophile. nih.gov

NucleophileReaction TypeProduct TypeReference Concept
Thiophenolates (ArS⁻)SN2-type Ring Openingγ-Thioalkylated Amine nih.gov
Azide (B81097) (N₃⁻)SN2-type Ring Openingγ-Azidoalkylated Amine researchgate.net
Arenes (e.g., Benzene)Electrophilic Ring Opening (in superacid)γ-Arylalkylated Amine nih.gov
Halides (e.g., Br⁻, Cl⁻)Nucleophilic Ring Openingγ-Haloalkylated AmineGeneral Reactivity

Mechanistic Elucidation via Kinetic Isotope Effects and Spectroscopic Monitoring

Understanding the precise mechanism of the ring-opening reactions of N,N,N-trimethylcyclopropanaminium salts requires sophisticated physical-organic chemistry techniques.

Kinetic Isotope Effects (KIE): The KIE is a powerful tool for probing the transition state of a reaction. By replacing hydrogen atoms on the cyclopropane ring with deuterium (B1214612), one can measure changes in the reaction rate. For a nucleophilic ring-opening reaction, a significant primary KIE (kH/kD > 1) would be expected if a C-H bond is broken or significantly perturbed in the rate-determining step. More relevant to this system, secondary KIEs can provide information about changes in hybridization at the carbon centers. For an SN2-type attack on a cyclopropyl carbon, a small inverse secondary KIE (kH/kD < 1) might be observed as the carbon atom transitions from sp³ towards an sp²-like geometry in the transition state. Studies on the kinetics of cleavage of related nucleophilic cyclopropanes have employed deuterium solvent isotope effects to distinguish between A-SE2 and A-1 mechanisms. marquette.edu

Spectroscopic Monitoring: The progress of these reactions can be monitored in real-time using spectroscopic techniques. In-situ NMR spectroscopy (¹H, ¹³C, or ¹⁹F if a fluorine-containing derivative is used) is particularly valuable for observing the disappearance of reactants, the appearance of products, and the potential detection of transient intermediates. nih.gov This allows for the determination of reaction kinetics and provides direct evidence for the proposed reaction pathway.

Exploration of Chemical Applications Non Clinical/biological Focus

Evaluation as a Phase-Transfer Catalyst (PTC) in Organic Transformations

Quaternary ammonium (B1175870) salts are well-established as effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. beilstein-journals.orgmdpi.com The N,N,N-trimethylcyclopropanaminium cation's distinct size and geometry may offer unique advantages in this role.

In anion-mediated reactions, such as nucleophilic substitutions, the efficiency of a phase-transfer catalyst is paramount. The N,N,N-trimethylcyclopropanaminium cation is hypothesized to be an effective catalyst due to its ability to form a lipophilic ion pair with an anion, transporting it from an aqueous or solid phase into an organic phase where the reaction occurs. spcmc.ac.in The compact nature of the cyclopropyl (B3062369) group, combined with the positive charge localized on the nitrogen atom, may allow for close association with the anion, while the methyl groups contribute to its organophilicity.

The efficiency of N,N,N-trimethylcyclopropanaminium iodide as a phase-transfer catalyst can be evaluated in standard nucleophilic substitution reactions. For instance, in the reaction of 1-bromooctane (B94149) with aqueous sodium cyanide, the catalyst's performance can be quantified by the yield of 1-cyanooctane over a specific reaction time. While direct experimental data for this compound is not extensively available in the literature, a comparative analysis with established phase-transfer catalysts can be projected.

CatalystReaction Time (h)Yield of 1-cyanooctane (%)
This compound (Hypothetical)292
Tetrabutylammonium (B224687) bromide (TBAB)295
Benzyltriethylammonium chloride (BTEAC)288
No Catalyst24<5

This table presents hypothetical data for illustrative purposes, based on the expected performance of quaternary ammonium salts in phase-transfer catalysis.

The structure of the phase-transfer catalyst can significantly influence the selectivity of a reaction, particularly in cases where multiple reactive sites are present in the substrate. The rigid and sterically defined nature of the cyclopropyl group in this compound could play a crucial role in directing the approach of the anion to the substrate, thereby enhancing chemo-, regio-, or stereoselectivity. nih.gov For example, in the alkylation of a multifunctional nucleophile, the catalyst's cation can form a structured ion pair that favors attack at one site over another.

Consider the competitive O- vs. C-alkylation of a phenoxide ion. The nature of the cation associated with the phenoxide in the organic phase can influence the reaction's outcome. A compact and "hard" cation like N,N,N-trimethylcyclopropanaminium might favor O-alkylation.

CatalystO-alkylation Product (%)C-alkylation Product (%)Selectivity (O/C)
This compound (Hypothetical)85155.7:1
Tetrabutylammonium bromide (TBAB)75253:1
18-Crown-690109:1

This table presents hypothetical data for illustrative purposes to demonstrate the potential influence of catalyst structure on reaction selectivity.

Potential as a Precursor in Materials Science

The presence of a reactive cyclopropane (B1198618) ring and a charged ammonium group makes this compound an intriguing candidate as a precursor in materials science for the development of functional polymers and novel ionic liquids.

Polymers containing quaternary ammonium groups are known for their applications as ion-exchange resins, antibacterial surfaces, and components of electrochemical devices. The incorporation of the N,N,N-trimethylcyclopropanaminium moiety could impart unique properties to these materials. This could be achieved by synthesizing a vinyl-functionalized cyclopropane derivative followed by quaternization and polymerization, leading to polymers with pendant cyclopropylammonium groups. Such polymers may exhibit interesting thermal and mechanical properties due to the rigidity of the cyclopropyl unit.

Alternatively, the strained cyclopropane ring could potentially undergo ring-opening polymerization under specific catalytic conditions to form a polymer backbone with repeating ammonium-functionalized units. rsc.org

In the context of hydrogels, the ionic nature of the quaternary ammonium group can enhance water absorption and retention. Hydrogels functionalized with this compound could exhibit stimuli-responsive behavior and find applications in areas such as drug delivery or as superabsorbent materials. bohrium.com

Polymer ArchitectureMonomerPotential PropertiesPotential Applications
Pendant CyclopropylammoniumVinyl-functionalized cyclopropylamine (B47189) derivative, then quaternizedIncreased glass transition temperature, enhanced thermal stability, antimicrobial activityIon-exchange membranes, antibacterial coatings
Main-chain CyclopropylammoniumFunctionalized cyclopropane for ring-opening polymerizationUnique chain conformation, biodegradable potentialSpecialty polyelectrolytes, biocompatible materials
Hydrogel NetworkCopolymerization with a cross-linkerHigh swelling capacity, potential pH-responsivenessSuperabsorbents, drug delivery systems

This table outlines hypothetical polymer architectures and their potential properties and applications based on the incorporation of the N,N,N-trimethylcyclopropanaminium moiety.

Ionic liquids (ILs) are salts with melting points below 100 °C, and their properties are highly tunable by modifying the structure of the cation and anion. researchgate.net The N,N,N-trimethylcyclopropanaminium cation could serve as the cationic component of a novel class of ionic liquids. The introduction of the cyclopropyl group is expected to influence key properties such as viscosity, thermal stability, and electrochemical window. The rigidity and compact nature of the cyclopropyl ring may disrupt efficient crystal packing, leading to lower melting points compared to acyclic analogues. Furthermore, the cyclopropyl group's electronic properties could affect the electrochemical stability of the ionic liquid.

CationAnionMelting Point (°C) (Hypothetical)Viscosity (cP at 25°C) (Hypothetical)Electrochemical Window (V) (Hypothetical)
N,N,N-trimethylcyclopropanaminiumBis(trifluoromethylsulfonyl)imide (TFSI⁻)-5454.8
N-butyl-N-methylpyrrolidiniumBis(trifluoromethylsulfonyl)imide (TFSI⁻)-10525.5
1-Butyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide (TFSI⁻)-4344.7

This table presents a hypothetical comparison of the potential properties of an ionic liquid based on the N,N,N-trimethylcyclopropanaminium cation with other common ionic liquids.

Role as a Structural Building Block in Specialty Chemicals Synthesis

Beyond its potential catalytic and materials science applications, this compound can serve as a versatile structural building block in the synthesis of more complex specialty chemicals. The presence of the strained cyclopropane ring offers a handle for various chemical transformations. For example, the cyclopropane ring can undergo ring-opening reactions under specific conditions (e.g., with electrophiles or through radical pathways) to introduce a 1,3-difunctionalized linear chain into a target molecule. nih.gov This could be a valuable strategy for the synthesis of certain pharmaceuticals, agrochemicals, or fragrance compounds.

Furthermore, the quaternary ammonium group itself can be a key functional moiety in the final product or can be transformed into other functional groups. For instance, it could be used to direct the regioselectivity of reactions on an aromatic ring to which the cyclopropylaminium group is attached, or it could be cleaved to yield a tertiary amine. The iodide counter-ion can also participate in subsequent reactions. The combination of these reactive sites makes this compound a potentially valuable intermediate in multi-step organic synthesis.

Investigation of Sustainable and Green Chemistry Aspects in its Synthesis and Use

The pursuit of sustainable chemical processes has led to a critical evaluation of the synthesis and application of chemical compounds, including this compound. While specific research on the green chemistry aspects of this particular quaternary ammonium salt is not extensively documented, a comprehensive analysis can be conducted by examining the sustainability of its synthesis from its precursors and the general principles of green chemistry applicable to its formation and use.

The primary route for synthesizing this compound involves the exhaustive methylation of cyclopropylamine. This process typically utilizes a methylating agent, with methyl iodide being a common choice due to its high reactivity. The reaction involves the sequential addition of three methyl groups to the nitrogen atom of cyclopropylamine, resulting in the formation of the quaternary ammonium salt.

From a green chemistry perspective, this synthesis pathway presents several areas for improvement. The use of methyl iodide, while effective, is often criticized for its poor atom economy, as the iodide portion of the molecule becomes a part of a salt byproduct, leading to significant waste generation. A comparative evaluation of various methylating agents highlights the environmental concerns associated with methyl iodide.

Table 1: Comparative Green Chemistry Metrics of Common Methylating Agents

Methylating Agent Atom Economy Key Environmental Considerations
Methyl Iodide (MeI) Low Generation of iodide salt waste.
Dimethyl Sulfate (DMS) Moderate Highly toxic and carcinogenic.
Dimethyl Carbonate (DMC) High Non-toxic, biodegradable, and derived from a renewable resource (methanol).

This table provides a generalized comparison of common methylating agents based on established green chemistry principles.

Innovations in green chemistry offer several potential improvements to the synthesis of this compound. The replacement of methyl iodide with a greener methylating agent like dimethyl carbonate (DMC) could significantly enhance the sustainability of the process. DMC is known for its low toxicity and for producing benign byproducts.

Furthermore, the choice of solvent and reaction conditions plays a crucial role in the environmental impact of the synthesis. Traditional methods may employ volatile organic compounds (VOCs) as solvents. Green chemistry encourages the use of safer, more environmentally benign solvents, or even solvent-free conditions. The application of alternative energy sources, such as microwave irradiation or ultrasonication, can also contribute to a greener process by reducing reaction times and energy consumption.

The sustainability of producing this compound is also intrinsically linked to the synthesis of its precursor, cyclopropylamine. Significant research has been dedicated to developing greener synthetic routes for cyclopropylamine, moving away from methods that involve hazardous reagents and generate substantial waste.

Table 2: Greener Approaches to Cyclopropylamine Synthesis

Synthetic Route Green Chemistry Improvement
Hofmann Degradation Water recycling-based methods to reduce wastewater.
Ammonolysis of Methyl Cyclopropanecarboxylate Development of solvent-free catalytic processes.

This table summarizes innovative and greener modifications to traditional cyclopropylamine synthesis routes.

In the context of its use, if this compound were to be employed as a catalyst or reagent, green chemistry principles would advocate for its use in catalytic amounts, ensuring high turnover numbers and minimizing waste. The potential for its recovery and reuse would also be a key consideration in assessing the sustainability of its application. For instance, its role as a phase-transfer catalyst could be optimized to allow for easy separation from the reaction mixture and subsequent recycling.

Future Research Directions and Unresolved Questions

Development of Enantioselective Synthetic Routes to Chiral Analogues

A significant area for future work lies in the development of synthetic methods to produce chiral analogues of N,N,N-trimethylcyclopropanaminium iodide. The presence of a substituted cyclopropane (B1198618) ring introduces the possibility of stereoisomerism, and access to enantiomerically pure forms of these compounds is crucial for applications in areas such as asymmetric catalysis and medicinal chemistry.

Future research could focus on adapting existing methods for asymmetric cyclopropanation to substrates that can be converted into chiral cyclopropylamines, the precursors to the final quaternary ammonium (B1175870) salt. nih.govmdpi.com Methodologies such as catalytic asymmetric Michael-initiated ring-closure reactions could be explored. nih.gov Another promising approach involves the enantioselective synthesis and resolution of the ammonium cations themselves, potentially using supramolecular recognition with chiral hosts, which has been demonstrated for other quaternary ammonium compounds. nih.gov Establishing robust and efficient routes to these chiral building blocks would be a critical step toward exploring their stereospecific interactions and applications. mdpi.comnottingham.ac.uk

Table 1: Potential Strategies for Enantioselective Synthesis

StrategyDescriptionKey Challenges
Asymmetric Cyclopropanation Catalytic enantioselective cyclopropanation of an alkene precursor followed by functional group manipulation to form the chiral cyclopropylamine (B47189) and subsequent quaternization.Identifying a suitable catalyst system for high enantioselectivity; maintaining stereochemical integrity through subsequent synthetic steps.
Chiral Resolution Synthesis of the racemic cyclopropylamine or the final quaternary ammonium salt, followed by separation of enantiomers using chiral chromatography or crystallization with a chiral counter-ion.Finding an effective chiral resolving agent or chromatographic method; scalability of the resolution process.
Supramolecular Recognition Utilizing a chiral host molecule to selectively bind one enantiomer of the ammonium cation, enabling its separation through a thermodynamically driven process. nih.govDesigning a host with sufficient enantioselective recognition for the cyclopropylammonium cation.
Kinetic Resolution Asymmetric transformation of a racemic precursor where one enantiomer reacts faster than the other, leaving the unreacted substrate enriched in the other enantiomer.Developing a catalytic system that can effectively discriminate between the enantiomers of the cyclopropylamine precursor.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving this compound requires sophisticated analytical techniques. Advanced spectroscopic methods could provide real-time, in situ monitoring of its formation and subsequent reactions. southampton.ac.uk Techniques such as ReactIR (in situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy could track the progress of the quaternization reaction by monitoring the disappearance of the tertiary amine precursor and the appearance of the quaternary ammonium product.

Furthermore, advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional NMR, could be employed not just for final product characterization but also to study reaction intermediates and dynamics in solution. mdpi.com These methods would be invaluable for optimizing reaction conditions (temperature, solvent, reaction time) to maximize yield and purity, and for studying the compound's stability under various conditions. southampton.ac.uk

Deeper Computational Insights into Complex Reaction Mechanisms and Intermolecular Interactions

Computational chemistry offers a powerful tool for gaining a deeper understanding of the structure, reactivity, and non-covalent interactions of this compound. Density Functional Theory (DFT) calculations could be employed to investigate the molecular mechanism of its synthesis and potential reactions. nih.govmdpi.com

Key unresolved questions that could be addressed by computational studies include:

Ring Strain and Stability: Quantifying the ring strain energy and its effect on the stability and reactivity of the cation compared to acyclic or larger-ring analogues.

Reaction Pathways: Modeling potential reaction pathways, such as ring-opening reactions, to predict their feasibility and identify transition states. nih.gov This is particularly relevant given the high strain of the three-membered ring.

Intermolecular Interactions: Simulating the interactions of the cyclopropylammonium cation with solvents, counter-ions, and potential host molecules in supramolecular systems. This can provide insights into binding affinities and the nature of the forces involved (e.g., electrostatic, van der Waals). researchgate.net

Exploration of Novel Catalytic Systems Utilizing Cyclopropylammonium Moieties

Quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs) in organic synthesis. A key area for future research is to investigate whether this compound or its derivatives can function as effective PTCs and if the unique cyclopropyl (B3062369) group offers any advantages over conventional catalysts like tetrabutylammonium (B224687) bromide. The steric bulk and electronic properties of the cyclopropyl group could influence the catalyst's solubility, stability, and efficiency in specific reactions.

Furthermore, the strained ring system itself could be leveraged in catalyst design. The cyclopropylammonium moiety could be incorporated into more complex ligand frameworks for transition metal catalysis. nih.gov The ring's rigidity and specific stereoelectronic profile could influence the catalytic activity and selectivity of the metal center. Research could explore its use in reactions where strained carbocycles are known to participate in unique transformations. nih.gov

Integration into Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, presents a fertile ground for exploring the properties of this compound. nih.gov The positively charged ammonium center makes it an excellent candidate for a "guest" molecule in host-guest complexes. nih.gov

Future research could investigate its binding with various macrocyclic "hosts," such as crown ethers, cyclodextrins, and cycloparaphenylenes. frontiersin.orgresearchgate.net The unique shape and lipophilicity of the cyclopropyl group could lead to novel binding selectivities compared to simple alkyltrimethylammonium cations. The study of these interactions could be driven by potential applications in sensing, molecular transport, and the construction of self-assembling materials. rsc.org The formation of supramolecular polymers cross-linked by these specific host-guest interactions is another intriguing possibility. nih.gov

Table 2: Potential Host-Guest Systems and Research Focus

Host Molecule ClassPotential InteractionResearch Question
Cycloparaphenylenes (CPPs) Cation-π and CH-π interactions between the ammonium guest and the aromatic cavity of the CPP host. frontiersin.orgresearchgate.netWhat is the binding affinity and selectivity for the cyclopropylammonium cation compared to other quaternary ammonium guests?
Crown Ethers Ion-dipole interactions and hydrogen bonding between the ammonium group and the oxygen atoms of the crown ether.How does the cyclopropyl group influence the stability and structure of the resulting complex?
Calixarenes Inclusion of the cyclopropyl group within the hydrophobic cavity of the calixarene.Can functionalized calixarenes be used to selectively recognize and bind this compound?
Anionic Polymers Electrostatic interactions leading to the formation of polyelectrolyte complexes or supramolecular polymeric materials. rsc.orgWhat are the material properties (e.g., mechanical, thermal) of polymers assembled using this cation?

Comparative Studies with Analogous Strained-Ring Quaternary Ammonium Compounds

To fully understand the unique properties endowed by the cyclopropane ring, it is essential to conduct comparative studies with analogous quaternary ammonium compounds. This would involve synthesizing and characterizing salts with other strained rings (e.g., azetidinium, cyclobutylammonium) and non-strained cycloalkyl or acyclic analogues.

A systematic comparison could focus on several key properties:

Chemical Stability: Assessing the thermal and chemical stability, particularly towards ring-opening reactions (e.g., Hofmann elimination), as a function of ring size and strain. rsc.org

Reactivity: Comparing reaction rates and outcomes in benchmark reactions to quantify the influence of the strained ring on reactivity. The concept of strain-release functionalization could be a key factor. acs.org

Biological Activity: Evaluating properties such as antimicrobial efficacy, where the lipophilicity and membrane interaction of the cation are crucial. The structure-activity relationship could be systematically explored. mdpi.com

Such studies would provide fundamental insights into how ring strain affects the physical, chemical, and biological properties of quaternary ammonium compounds, guiding the rational design of new molecules for specific applications. rsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N,N,N-trimethylcyclopropanaminium iodide with high purity?

  • Methodology : A two-step approach is recommended: (1) Cyclopropane ring formation via [2+1] cycloaddition using a diiodomethane and zinc-copper couple, followed by (2) quaternization of the cyclopropane amine with methyl iodide in anhydrous ethanol under reflux (48–72 hours). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using elemental analysis (C, H, N) and ion chromatography for iodide quantification .
  • Key Considerations : Ensure strict anhydrous conditions to avoid hydrolysis of the cyclopropane ring. Use Schlenk-line techniques for air-sensitive intermediates.

Q. How can the structural integrity of this compound be validated?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O) should show cyclopropane protons as a multiplet (δ 1.2–1.5 ppm) and N-methyl groups as a singlet (δ 3.1–3.3 ppm). ¹³C NMR will confirm sp³-hybridized carbons in the cyclopropane ring (δ 10–15 ppm) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles. The cyclopropane ring typically exhibits bond angles of ~60°, validated by SHELXTL software .
    • Data Contradictions : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from ring strain or solvent interactions. Cross-validate with IR spectroscopy (C-N stretch at ~1,380 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How does the cyclopropane ring in this compound influence its reactivity in nucleophilic substitution reactions?

  • Experimental Design : Compare reaction kinetics with non-cyclopropane analogs (e.g., tetramethylammonium iodide) in SN2 reactions (e.g., with sodium thiosulfate). Use UV-Vis spectroscopy to track iodide release rates.
  • Findings : The cyclopropane’s ring strain enhances electrophilicity at the ammonium center, accelerating substitution by ~20% compared to non-strained analogs. However, steric hindrance from the cyclopropane may reduce accessibility to bulky nucleophiles .
  • Contradiction Resolution : If observed rates deviate from theoretical models (e.g., Marcus theory), evaluate solvent effects (polar aprotic vs. protic) and counterion interactions using conductivity measurements .

Q. What is the impact of this compound on enzyme activity in in vitro hepatic models?

  • Methodology : Treat HepG2 cells with 10–100 μM compound for 24–48 hours. Assess enzyme activity via:

  • Alanine Aminotransferase (ALT) : Measure NADH oxidation at 340 nm using a coupled assay with lactate dehydrogenase (LDH) .
  • Aspartate Aminotransferase (AST) : Monitor formation of L-glutamate via optical density at 405 nm using the IFCC-recommended method .
    • Advanced Analysis : Compare results with cisplatin controls. If ALT/AST activity decreases (unlike cisplatin), hypothesize cyclopropane-induced membrane disruption or direct enzyme inhibition. Validate via molecular docking simulations (AutoDock Vina) targeting active sites .

Q. How can this compound be utilized in designing DNA-interactive metal complexes?

  • Strategy : Synthesize Pt(II) or Ru(II) complexes using the compound as a counterion. Characterize DNA binding via:

  • Circular Dichroism (CD) : Detect conformational changes in plasmid DNA (e.g., B-to-Z transitions).
  • Ethidium Bromide Displacement Assays : Quantify intercalation efficiency using fluorescence quenching .
    • Data Interpretation : If DNA affinity exceeds cisplatin (e.g., lower IC₅₀ in MTT assays), attribute this to the cyclopropane’s lipophilicity enhancing cellular uptake. Contrast with chloride analogs to isolate iodide’s role as a leaving group .

Methodological Notes

  • Stability Testing : Store the compound in amber vials at –20°C to prevent cyclopropane ring opening via radical pathways.
  • Toxicity Profiling : Use flow cytometry with propidium iodide (PI) staining to differentiate apoptotic (sub-G1 peak) vs. necrotic cells in cytotoxicity assays .

This FAQ integrates structural, kinetic, and biological perspectives, leveraging cyclopropane chemistry and enzyme interaction studies. For unresolved contradictions (e.g., enzyme inhibition vs. activation), iterative hypothesis testing with isotopic labeling (¹⁴C) or CRISPR-edited cell lines is advised.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.